molecular formula C7H2F12N2 B055984 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline CAS No. 114611-60-8

2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline

Cat. No. B055984
CAS RN: 114611-60-8
M. Wt: 342.08 g/mol
InChI Key: DOCGOFVOYOGHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline (TTI) is a fluorinated imidazoline compound that has gained significant attention in the scientific community due to its unique properties. TTI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

Scientific Research Applications

2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In materials science, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been used as a fluorinated building block in the synthesis of novel materials with unique properties. In environmental science, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been studied for its potential use as a soil fumigant to control plant pests and diseases.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmission in the central nervous system. 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anxiolytic and sedative effects, which may be related to its modulation of the GABA-A receptor. 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is a relatively new compound, and its effects on other biological targets are not well understood. Additionally, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is a highly fluorinated compound, which may limit its use in certain applications.

Future Directions

There are several future directions for 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline research. One area of interest is the development of new drugs based on the structure of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline. Another area of interest is the use of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline and its effects on other biological targets.

Synthesis Methods

2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,5,5-tetrakis(trifluoromethyl)pyrrolidine with formaldehyde and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 1,2-diaminoethane to give 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline in high yield.

properties

CAS RN

114611-60-8

Product Name

2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline

Molecular Formula

C7H2F12N2

Molecular Weight

342.08 g/mol

IUPAC Name

2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazole

InChI

InChI=1S/C7H2F12N2/c8-4(9,10)2(5(11,12)13)1-20-3(21-2,6(14,15)16)7(17,18)19/h1,21H

InChI Key

DOCGOFVOYOGHQA-UHFFFAOYSA-N

SMILES

C1=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F

Other CAS RN

114611-60-8

synonyms

2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline
TTFMI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.